烯丙基 2-氯-1,1,2-三氟乙醚

描述

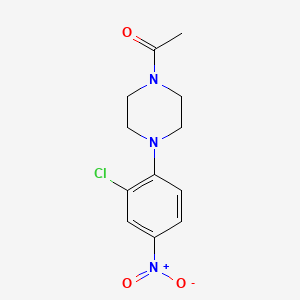

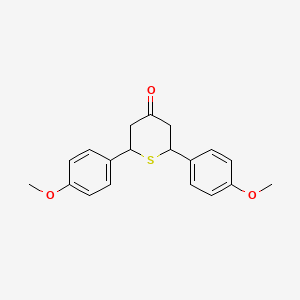

Allyl 2-chloro-1,1,2-trifluoroethyl ether is a compound that can be associated with the class of allyl ethers, which are organic molecules containing an allyl group attached to an ether functional group. The specific structure of this compound suggests that it has a chloro and trifluoroethyl group attached to the ether moiety. While the provided papers do not directly discuss this compound, they provide insights into the reactivity and synthesis of related allyl ethers, which can be extrapolated to understand the properties and synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether.

Synthesis Analysis

The synthesis of allyl ethers can be complex and often requires regioselective and diastereoselective methods. For instance, the synthesis of unsaturated aromatic 1,2-amino alcohols from optically active allylic ethers using chlorosulfonyl isocyanate demonstrates the potential for creating complex molecules from simpler allyl ether precursors . Additionally, the synthesis of enantioenriched alcohols through tricarbonylchromium(0) complexes of benzyl allyl ethers indicates that allyl ethers can be intermediates in the synthesis of chiral alcohols . These methods could potentially be adapted for the synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of allyl ethers is characterized by the presence of a double bond within the allyl group, which can impart reactivity and influence the stereochemistry of the molecule. The papers suggest that the stereochemistry of allyl ethers can be manipulated during synthesis, as seen in the diastereoselective synthesis of unsaturated aromatic 1,2-amino alcohols . The presence of a chloro and trifluoroethyl group in Allyl 2-chloro-1,1,2-trifluoroethyl ether would likely affect its reactivity and could be exploited in synthetic applications.

Chemical Reactions Analysis

Allyl ethers can undergo a variety of chemical reactions, including functionalization and transformation into other functional groups. The reaction of allyl alcohol with polyfluoroalkyl chlorosulfites to form polyfluorinated alcohols indicates that allyl ethers can react with electrophilic reagents to form new carbon-oxygen bonds . This reactivity could be relevant to the synthesis and further transformation of Allyl 2-chloro-1,1,2-trifluoroethyl ether.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Allyl 2-chloro-1,1,2-trifluoroethyl ether are not directly discussed in the provided papers, the properties of allyl ethers, in general, can be inferred. Allyl ethers typically have moderate boiling points and can be liquids or low-melting solids. The presence of a chloro and trifluoroethyl group would likely increase the molecular weight and could influence the boiling point and solubility of the compound. The reactivity of the allyl group and the influence of the chloro and trifluoroethyl substituents on the electron distribution within the molecule would be important factors in determining its chemical properties.

科学研究应用

合成和化学转化

- 均烯丙基醚合成:一种方法涉及在离子液体中使用三甲基甲硅烷基烯丙基硅烷对缩醛进行化学选择性烯丙基化,由三甲基甲硅烷基三氟甲磺酸盐催化。这一过程提供了均烯丙基醚,离子液体为二氯甲烷提供了更环保的替代品(Zerth, Leonard, & Mohan, 2003)。

- 碳水化合物中烯丙基醚的异构化和裂解:烯丙基醚用于暂时保护碳水化合物中的羟基。它们的去除涉及异构化和随后的丙-1-烯基的裂解,这是通过各种化学处理实现的(Bieg & Szeja, 1985)。

- 烯丙基硫醚的合成:烯丙基醇在三氟化硼-二乙醚配合物存在下与硫醇反应,在温和条件下生成烯丙基硫醚,表现出化学选择性(Tsay et al., 1993)。

- 威廉姆逊醚合成和克莱森重排:烯丙基苯基醚的威廉姆逊醚合成及其随后的重排引入了醚化学中的关键反应,这对于有机合成本科学习至关重要(Sanford, Lis, & McPherson, 2009)。

化学性质和反应

- 电化学氟化:含氯醚的电化学氟化,包括2-氯-1,1,2-三氟乙醚,导致产生氯化多氟醚,展示了它们在创造新化合物中的反应性和潜力(Okazaki et al., 1974)。

- 官能化烯丙基铝试剂:氯取代的三乙基甲硅烷基烯醇醚转化为官能化的烯丙基铝试剂,代表了一种新型的金属烯醇盐合成当量,可用于有机合成(Shen et al., 2014)。

- 烷基 2-氯-1,1,2-三氟乙醚:这些醚通过将醇加入氯三氟乙烯制备,表现出独特的热稳定性和反应性模式,对于理解它们的化学行为非常重要(Poŝta et al., 1989)。

安全和危害

属性

IUPAC Name |

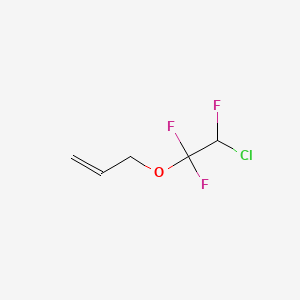

3-(2-chloro-1,1,2-trifluoroethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF3O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOLBKNVOPIGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380914 | |

| Record name | Allyl 2-chloro-1,1,2-trifluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-chloro-1,1,2-trifluoroethyl ether | |

CAS RN |

380-44-9 | |

| Record name | Allyl 2-chloro-1,1,2-trifluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)